

# improving the translational relevance of YCT529 preclinical data

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Compound of Interest		
Compound Name:	YCT529	
Cat. No.:	B15542941	Get Quote

# YCT529 Preclinical Data Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information to improve the translational relevance of **YCT529** preclinical data. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data from key preclinical studies.

# Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **YCT529**?

A1: **YCT529** is a potent and selective antagonist of the retinoic acid receptor alpha (RAR-α).[1] [2] RAR-α is a nuclear receptor that plays a critical role in spermatogenesis.[3][4] By inhibiting RAR-α, **YCT529** blocks the binding of retinoic acid (a metabolite of vitamin A), which is essential for sperm production.[1] This disruption of the vitamin A signaling pathway in the testes leads to a reversible cessation of sperm production.

Q2: What were the key preclinical findings regarding the efficacy of **YCT529**?

A2: In preclinical studies involving male mice, orally administered **YCT529** demonstrated 99% efficacy in preventing pregnancy. In non-human primates, **YCT529** led to a significant reduction in sperm count.



Q3: How quickly does YCT529 induce infertility, and is it reversible?

A3: In mice, infertility was achieved within four weeks of daily oral administration. In non-human primates, a significant decrease in sperm count was observed within two weeks. The contraceptive effect of **YCT529** is fully reversible. Fertility was restored in mice within six weeks after discontinuing the treatment. In non-human primates, sperm counts returned to normal levels within 10 to 15 weeks after cessation of treatment.

Q4: What is the safety profile of **YCT529** in preclinical models?

A4: Preclinical studies in both mice and non-human primates reported no significant side effects. This favorable safety profile is attributed to the selective targeting of RAR-α, minimizing off-target effects.

Q5: What are the known pharmacokinetic properties of YCT529?

A5: In vivo pharmacokinetic evaluations in male CD-1 mice after a single 10 mg/kg oral dose resulted in peak plasma levels of 907 ng/mL within 30 minutes. The compound has a calculated systemic half-life of 6.1 hours in mice. In a non-human primate model, single oral doses of 1, 5, and 10 mg/kg showed good oral bioavailability and dose-proportional exposure.

## **Troubleshooting Guide**

Issue 1: Variability in the onset of infertility in animal models.

- Possible Cause: Inconsistent oral dosing.
  - Solution: Ensure accurate gavage technique to deliver the full intended dose. For voluntary oral administration, monitor consumption to ensure the full dose is ingested.
- Possible Cause: Differences in animal strain, age, or baseline fertility.
  - Solution: Use a homogenous population of animals for your studies. Record baseline fertility parameters before initiating treatment.
- Possible Cause: Formulation issues affecting bioavailability.



 Solution: Refer to the detailed experimental protocols for the recommended vehicle and formulation of YCT529. Ensure the compound is fully dissolved or suspended before administration.

Issue 2: Slower than expected recovery of fertility after treatment cessation.

- Possible Cause: Compound accumulation in tissues.
  - Solution: While preclinical data suggest good clearance, consider extending the recovery period and monitoring for compound levels in relevant tissues if recovery is delayed.
- Possible Cause: Individual animal variation in drug metabolism and clearance.
  - Solution: Increase the sample size to account for individual variability. Monitor key metabolic enzymes if this is a persistent issue.

Issue 3: Difficulty replicating the 99% efficacy rate in mouse mating trials.

- Possible Cause: Suboptimal dosing regimen.
  - Solution: Adhere strictly to the dosing schedule and concentration outlined in the experimental protocols. Ensure the dose is adjusted for the body weight of the animals.
- Possible Cause: Issues with the female mice used in the mating trials.
  - Solution: Use female mice of proven fertility and standardize their estrous cycle to ensure optimal conditions for conception.
- Possible Cause: Inadequate duration of treatment before initiating mating trials.
  - Solution: Ensure male mice have been treated for the full recommended duration to achieve complete infertility before pairing with females.

## **Quantitative Data Summary**

Table 1: Efficacy and Reversibility of YCT529 in Preclinical Models



Parameter	Animal Model	Result	Citation
Pregnancy Prevention Efficacy	Mouse	99%	
Time to Infertility	Mouse	4 weeks	
Time to Fertility Recovery	Mouse	6 weeks	
Effect on Sperm Count	Non-human primate	Significant reduction	
Time to Reduced Sperm Count	Non-human primate	2 weeks	_
Time to Sperm Count Recovery	Non-human primate	10-15 weeks	-

Table 2: In Vitro and In Vivo Pharmacokinetic Properties of YCT529

Parameter	Model	Value	Citation
IC50 against RARα	In vitro	6.8 nM	
Half-life (t½)	Human liver microsomes	9.5 h	
Half-life (t½)	Non-human primate liver microsomes	23.1 h	
Peak Plasma Level (Cmax)	CD-1 Mice (10 mg/kg oral)	907 ng/mL	
Time to Peak Plasma (Tmax)	CD-1 Mice (10 mg/kg oral)	30 min	
Systemic Half-life (t½)	CD-1 Mice	6.1 h	-

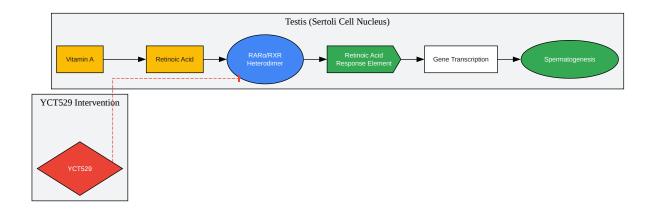
# **Detailed Experimental Protocols**



- 1. Mouse Mating Trial for Efficacy Assessment
- Animals: Sexually mature male and female CD-1 mice.
- YCT529 Formulation and Dosing: YCT529 is suspended in a vehicle of 0.5% methylcellulose in water. Administer orally via gavage at a dose of 10 mg/kg body weight once daily.
- Treatment Period: Male mice are treated for 28 consecutive days.
- Mating: After the 28-day treatment period, each male mouse is co-housed with two untreated, fertile female mice for a period of 7 days.
- Efficacy Assessment: Female mice are monitored for pregnancy. The number of pregnant females in the treatment group is compared to a vehicle-treated control group. Efficacy is calculated as: (1 - (Number of pregnancies in treatment group / Number of pregnancies in control group)) \* 100%.
- 2. Sperm Count Analysis in Non-Human Primates
- Animals: Adult male cynomolgus monkeys.
- YCT529 Formulation and Dosing: YCT529 is formulated in a suitable vehicle for oral administration (e.g., in a treat or via gavage) at doses of 2.5 and 5 mg/kg/day.
- Sample Collection: Semen samples are collected via electroejaculation at baseline and at regular intervals (e.g., weekly) during the treatment and recovery periods.
- Sperm Count: The concentration of sperm in the ejaculate is determined using a hemocytometer or an automated sperm analyzer. Total sperm count is calculated by multiplying the concentration by the ejaculate volume.

### **Visualizations**





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Caption: Mechanism of action of YCT529 in inhibiting spermatogenesis.





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Caption: Preclinical development workflow for YCT529.



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